Chlorin E4

Übersicht

Beschreibung

Synthesis Analysis

Chlorin E4 can be synthesized through the derivatization of porphyrins, a method that has been extensively reviewed, covering the conversion of porphyrins to chlorins (Taniguchi & Lindsey, 2017). This approach involves hydrogenation, cycloaddition, annulation, and various "breaking and mending" techniques, demonstrating the diverse strategies available for chlorin synthesis. Another method involves the esterification of chlorin e6 with amino alcohols, leading to cationic water-soluble esters (Taima et al., 2005).

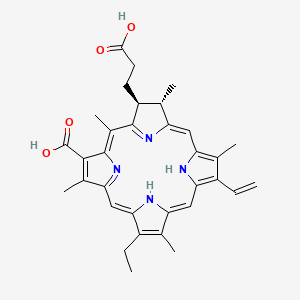

Molecular Structure Analysis

The molecular structure of this compound, characterized by its dihydroporphyrin macrocycle, includes one pyrroline ring and three pyrrole rings. This structure is central to its function and similar to the core chromophore of chlorophyll (Taniguchi & Lindsey, 2017). Modifications to this structure, such as the introduction of specific functional groups, can significantly alter the compound's properties and applications.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, reflecting its reactivity and potential for modification. For instance, the synthesis of amide derivatives of chlorin e6 showcases the molecule's versatility in forming secondary and tertiary amides under mild conditions (Belykh et al., 2007). These reactions demonstrate the compound's ability to engage in addition, substitution, and electron transfer processes, significantly influencing its chemical behavior and utility.

Physical Properties Analysis

The physical properties of this compound, such as its solubility, aggregation behavior, and light absorption characteristics, are crucial for its practical applications. These properties are influenced by the compound's molecular structure and the presence of functional groups. For example, the solubility and aggregation of chlorin derivatives can be tailored through chemical modifications, which is essential for their use in various scientific and technological contexts.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with other substances and its stability under different conditions, are vital for understanding its behavior and potential applications. Studies on the reactions of chlorine with organic compounds provide insights into the reactivity and mechanisms involved in chlorination processes, highlighting the factors that influence the compound's chemical behavior (Deborde & von Gunten, 2008).

Wissenschaftliche Forschungsanwendungen

Chlorine Species Evolution in Water Treatment

Research by Mostafa et al. (2018) highlights that electrochlorination, a process involving the electrogeneration of chlorine species like Cl₂, ClO₂, and Cl₂O, is a crucial part of water treatment technologies. This method shows improved performance compared to conventional chlorination, especially in treating highly saline water, and has been subject to extensive study due to its reliability and efficiency in water disinfection (Mostafa et al., 2018).

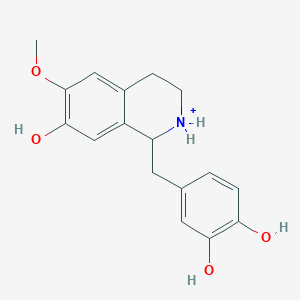

Impurities in Chlorin e6 and Identification of Chlorin E4

A study by Isakau et al. (2007) identified impurities in chlorin e6, a pharmaceutical substance used in photodynamic therapy for various diseases. Among these impurities was this compound. The study sheds light on the process and degradation-related impurities found in chlorin e6 and discusses the potential routes of formation of chlorin derivatives like this compound during the production and storage of chlorin e6 (Isakau et al., 2007).

Enhanced Photoreactivity of Dissolved Organic Matter after Chlorination

Wan et al. (2021) explored how chlorine disinfection affects the photoreactivity of dissolved organic matter (DOM) in wastewater. The study found that chlorination significantly alters the physicochemical properties of DOM, leading to an increased production of reactive species upon exposure to sunlight. This research is crucial for understanding the synergetic effects of chlorine disinfection on the removal of trace pollutants in surface waters (Wan et al., 2021).

Food Industry Applications

Graça et al. (2011) investigated the use of electrolyzed water, containing free chlorine, as a disinfectant for minimally processed apples. The study compared the efficacy of acidic and neutral electrolyzed water to sodium hypochlorite, highlighting the potential of chlorine-based solutions in maintaining food safety and extending shelf life in the fresh-cut industry (Graça et al., 2011).

Photodynamic Therapy Applications

Liao et al. (2023) discussed the extensive research on Chlorin e6 (Ce6), which includes this compound as a derivative, in antitumor therapies. Ce6, a chlorine-based porphyrin, has been developed as a photosensitizer for photodynamic therapy, dynamic acoustic therapy, and combined acoustic and light therapy for tumors. This study highlights the significant potential of this compound and its derivatives in various biomedical applications, including cancer treatment (Liao et al., 2023).

Wirkmechanismus

Target of Action

Chlorin E4, an organic compound belonging to the family of chlorins, is structurally similar to porphyrins . It primarily targets mammalian phase 2 proteins . These proteins play a crucial role in protecting cells against oxidants and electrophiles .

Mode of Action

This compound interacts with its targets by inducing mammalian phase 2 proteins that protect cells against oxidants and electrophiles . This induction depends on the ability of this compound or its metabolites to react with thiol groups . This property is shared with all other classes of phase 2 inducers .

Biochemical Pathways

This compound affects the tricarboxylic acid cycle and the phosphatidylcholine metabolism . It induces significant alterations in these metabolic pathways, which are concentration-dependent .

Pharmacokinetics

Studies have shown that this compound exhibits membrane localization in cells, as evidenced by its concentration-dependent chemical shift perturbation of the cellular phospholipid choline resonance .

Result of Action

The primary result of this compound’s action is the induction of mammalian phase 2 proteins, which protect cells against harmful oxidants and electrophiles . This results in enhanced cellular protection and potentially contributes to the prevention of diseases like cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of carrier systems like polyvinylpyrrolidone (PVP) or the micelle-forming polyethylene glycol (PEG)-polypropylene glycol triblock copolymer Kolliphor P188 (KP) can affect the intracellular fate of this compound . These carriers can modulate the concentration-dependent metabolic response upon exposure to this compound .

Eigenschaften

IUPAC Name |

(17S,18S)-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N4O4/c1-8-20-15(3)23-12-25-17(5)22(10-11-29(38)39)31(36-25)19(7)32-30(33(40)41)18(6)26(37-32)14-28-21(9-2)16(4)24(35-28)13-27(20)34-23/h8,12-14,17,22,34-35H,1,9-11H2,2-7H3,(H,38,39)(H,40,41)/t17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQWLZLQQVVKCI-JTSKRJEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C)CCC(=O)O)C)C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C)CCC(=O)O)C)C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

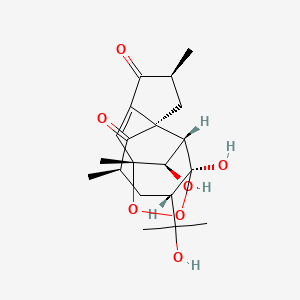

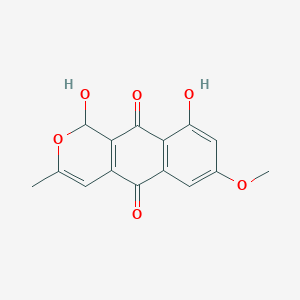

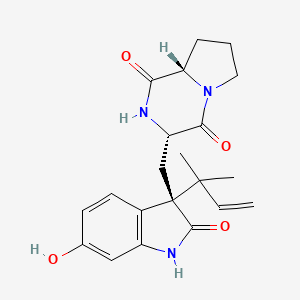

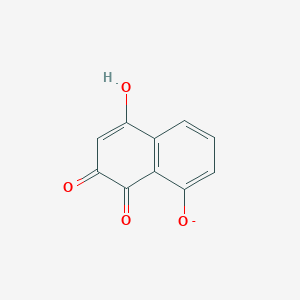

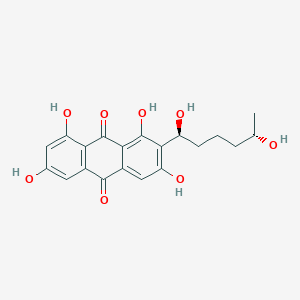

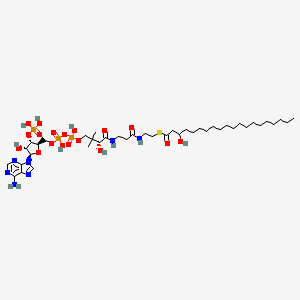

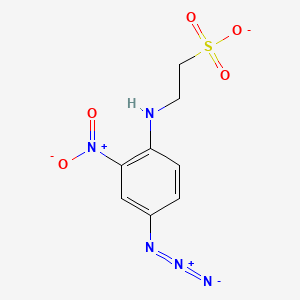

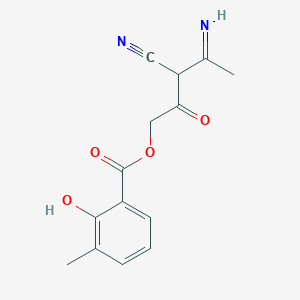

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264259.png)

![5-ethyl-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1264277.png)